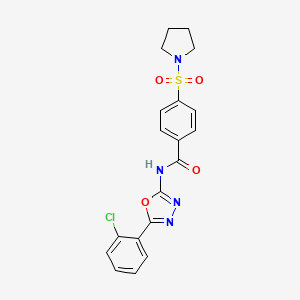

![molecular formula C11H9N3O B2789349 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 851208-00-9](/img/structure/B2789349.png)

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

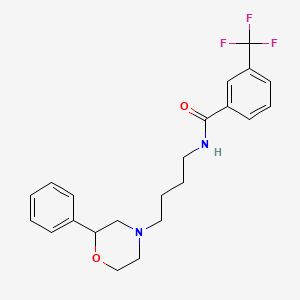

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a biochemical compound used in proteomics research. Its molecular formula is C11H9N3O , and its molecular weight is 199.21 g/mol . It is a colorless powder with an aromatic odor .

Synthesis Analysis

The synthetic routes for this compound can vary. One method involves electrochemical oxidation of semicarbazone at a platinum electrode in acetonitrile using lithium perchlorate as a supporting electrolyte . Further details on alternative synthetic methods would require additional research.

Molecular Structure Analysis

The chemical structure of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is provided in Figure 1. It is a five-membered heterocyclic ring containing oxygen and nitrogen atoms . The compound exhibits specific dihedral angles between its phenyl and pyrazole rings .

Scientific Research Applications

Organic Synthesis and Cyanomethylation

Acetonitrile serves as an essential organic solvent and a versatile intermediate in organic synthesis. Over the past decades, researchers have increasingly focused on its conversion reactions as a building block. Notably, acetonitrile has become a powerful tool for synthesizing nitrogen-containing compounds and nitrile-containing compounds. Let’s explore two key aspects:

a. Conventional Synthesis Methods: Acetonitrile’s excellent solvent properties, low cost, and widespread availability have made it a common choice in organic synthesis . Researchers have developed various methods to incorporate acetonitrile into complex molecules, including cyanomethylation reactions. These reactions allow the introduction of cyano groups (CN) into organic frameworks, expanding the scope of accessible compounds.

b. Electrochemical Synthesis: Electrochemical conversions involving acetonitrile have gained significant interest due to their efficiency and environmental benefits . Acetonitrile’s good conductivity and eco-friendly features make it an attractive candidate for electrochemical transformations. Researchers have harnessed its potential to create nitrogen-containing compounds and nitriles. The mechanistic pathways and substrate scope in electrochemical acetonitrile-based reactions continue to be explored.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-8-4-2-3-5-9(8)11-13-10(6-7-12)15-14-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZIPKXZASMDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)

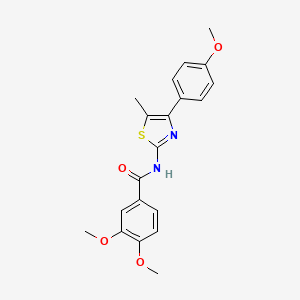

![1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone](/img/structure/B2789270.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide](/img/structure/B2789274.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)

![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)

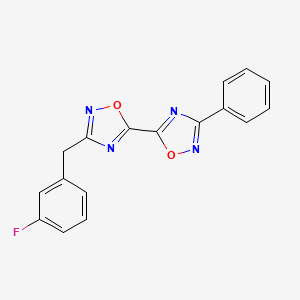

![1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2789280.png)

![[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride](/img/structure/B2789282.png)

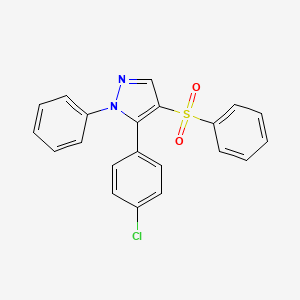

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2789287.png)